Sulfamoxole
Sulfamoxole
Sulfamoxole is a sulfonamide antibiotic in which 4-aminobenzenesulfonic acid and 4,5-dimethyl-1,3-oxazol-2-amine have combined to form the sulfonamide bond. It has a role as an antimicrobial agent and a drug allergen. It is a sulfonamide, an oxazole and a sulfonamide antibiotic.
Sulfamoxole is an antibacterial in the sulfonamide class.
A sulfanilamide antibacterial agent.
Sulfamoxole is an antibacterial in the sulfonamide class.
A sulfanilamide antibacterial agent.
Brand Name:
Vulcanchem
CAS No.:
729-99-7
VCID:
VC0544127
InChI:
InChI=1S/C11H13N3O3S/c1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14)
SMILES:
CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
Molecular Formula:
C11H13N3O3S
Molecular Weight:
267.31 g/mol
Sulfamoxole
CAS No.: 729-99-7
Inhibitors
VCID: VC0544127
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.31 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Sulfamoxole is a sulfonamide antibiotic in which 4-aminobenzenesulfonic acid and 4,5-dimethyl-1,3-oxazol-2-amine have combined to form the sulfonamide bond. It has a role as an antimicrobial agent and a drug allergen. It is a sulfonamide, an oxazole and a sulfonamide antibiotic. Sulfamoxole is an antibacterial in the sulfonamide class. A sulfanilamide antibacterial agent. |
---|---|
CAS No. | 729-99-7 |
Product Name | Sulfamoxole |
Molecular Formula | C11H13N3O3S |
Molecular Weight | 267.31 g/mol |
IUPAC Name | 4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C11H13N3O3S/c1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) |
Standard InChIKey | CYFLXLSBHQBMFT-UHFFFAOYSA-N |
SMILES | CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C |
Canonical SMILES | CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C |
Appearance | Solid powder |
Melting Point | 185 °C |
Physical Description | Solid |
Purity | >95% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 1680 mg/L (at 20 °C) 0.01 M |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | NSC683535; NSC-683535; NSC 683535; Sulfamoxole; Sulfamoxol, Oxasulfa; Oxazole |
Reference | 1: Velluti F, Mosconi N, Acevedo A, Borthagaray G, Castiglioni J, Faccio R, Back DF, Moyna G, Rizzotto M, Torre MH. Synthesis, characterization, microbiological evaluation, genotoxicity and synergism tests of new nano silver complexes with sulfamoxole: X-ray diffraction of [Ag2(SMX)2]•DMSO. J Inorg Biochem. 2014 Dec;141:58-69. doi: 10.1016/j.jinorgbio.2014.08.007. Epub 2014 Aug 19. PubMed PMID: 25217718. 2: Grüneberg RN. In vitro studies with combinations of sulfamoxole and trimethoprim (co-trifamole). Curr Med Res Opin. 1982;8(2):128-33. PubMed PMID: 7105824. 3: Gupta KC, Desai NK, Paul T, Sheth UK. Plasma levels of trimethoprim and sulfonamide after administration of trimethoprim-sulfamethoxazole and trimethoprim-sulfamoxole. Int J Clin Pharmacol Ther Toxicol. 1980 Dec;18(12):536-7. PubMed PMID: 7228448. 4: Praharaj SC, Kar AK. Non controlled clinical trial of trimethoprim and sulfamoxole (supristol) in bacterial diarrhoea of children. Indian J Pediatr. 1979 Nov;46(382):411-6. PubMed PMID: 546760. 5: Hingst V, Sonntag HG. [In vitro antibacterial effect of sulfamoxole/trimethoprim and sulfamethoxazole/trimethoprim]. Med Welt. 1979 Aug 17;30(33):1199-201. German. PubMed PMID: 491915. 6: Banerjee NC, Singh MK, Jha HN, Singh SD. Dispersion of sulfamoxole in tissues of poultry. Indian J Physiol Pharmacol. 1977 Jan-Mar;21(1):63-5. PubMed PMID: 873593. 7: Helwig H, Bulla M, Sitzmann W, Schreier K, Loh K, Wodetzky A. [Efficacy and tolerance of trimethoprim sulfamoxole combination in childhood (author's transl)]. Klin Padiatr. 1976 Nov;188(6):518-27. German. PubMed PMID: 137345. 8: Purohit SD, Dhariwal ML. Stevens-Johnson syndrome due to sulfuno (sulfamoxole). Indian J Chest Dis Allied Sci. 1976 Apr;18(2):105-7. PubMed PMID: 1026637. 9: Niskios D, Unbehaun V, Kloth R. [Management of urinary tract infections in gynecologic patients with a new combination of sulfamoxole and trimethoprim]. Ther Ggw. 1976 Apr;115(4):646-56. German. PubMed PMID: 785678. 10: Eckstein E, Etzel M, Wesenberg W. [Clinical trial of the antibacterial combination sulfamoxole/trimethoprim (CN 3123). 2. Results of a multicenter clinical trial of CN 3123 in infections of the kidneys and urinary tract]. Arzneimittelforschung. 1976;26(42):665-70. German. PubMed PMID: 947328. 11: Legler F. [Studies on the antibacterial activity of the combination sulfamoxole/trimethoprim (CN 3123) (author's transl)]. Arzneimittelforschung. 1976;26(42):658-61. German. PubMed PMID: 947327. 12: Kuhne J, Kohlmann FW, Seydel JK, Wempe E. [Pharmacokinetic studies with the combination sulfamoxole/trimethoprim in animals and men (author's transl)]. Arzneimittelforschung. 1976;26(42):651-7. German. PubMed PMID: 947326. 13: Helm F, Kretzschmar R, Leuschner F, Neumann W. [Investigations on the effect of the combination sulfamoxole/trimethoprim on fertility and fetal development in rats and rabbits (author's tranls)]. Arzneimittelforschung. 1976;26(42):643-51. German. PubMed PMID: 947325. 14: Lagler F, Kretzschmar R, Leuschner F, Foitzik E, Kiel H, Kuhne J, Neumann W. [Toxicological investigations of the combination sulfamoxole/trimethoprim, a new broad-spectrum chemotherapeutic (author's transl)]. Arzneimittelforschung. 1976;26(42):634-43. German. PubMed PMID: 947324. 15: Gries J, Kretzschmar R, Kuhne J, Neumann W, Osterloh G, Scherschlicht R, Worstmann W. [Pharmacological investigations with the combination sulfamoxole/trimethoprim, a new broadspectrum chemotherapeutic agent (author's transl)]. Arzneimittelforschung. 1976;26(42):623-33. German. PubMed PMID: 947323. 16: Maier W, Piekarski G. [Experimental studies on the effect of the combination sulfamoxole/trimethoprim on the Toxoplasma infection of the mouse (author's transl)]. Arzneimittelforschung. 1976;26(42):620-2. German. PubMed PMID: 947322. 17: Kohlmann FW, Sous H. [Antimicrobial action of the combined preparation sulfamoxole/trimethoprim in vitro (author's transl)]. Arzneimittelforschung. 1976;26(42):613-8. German. PubMed PMID: 947321. 18: Dechow HJ, Dölcher D, Hübner G, Kim S, Lämmerhirt K, Pich CH, Schmidt-Böthelt E. [On the development of oral preparations of the combination sulfamoxole/trimethoprim (CN 3123) (author's transl)]. Arzneimittelforschung. 1976;26(42):596-613. German. PubMed PMID: 947320. 19: Etzel M, Wesenberg W. [Clinical trial of the antibacterial combination sulfamoxole/trimethoprim (CN 3123)/Sixth communication: Results of compatibility of CN 3123 (author's transl)]. Arzneimittelforschung. 1976;26(42):678-83. German. PubMed PMID: 782478. 20: Nijssen J, Schiemann J, Wesenberg W. [Clinical trial of the antibacterial combination sulfamoxole/trimethoprin (CN 3123). Fifth communication: Comparison of two double-blind studies with CN 3123 undertaken for demonstration of its efficacy (author's transl)]. Arzneimittelforschung. 1976;26(42):676-8. German. PubMed PMID: 782477. |
PubChem Compound | 12894 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume